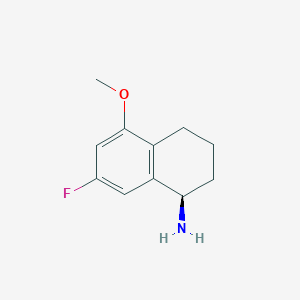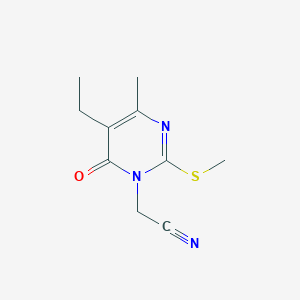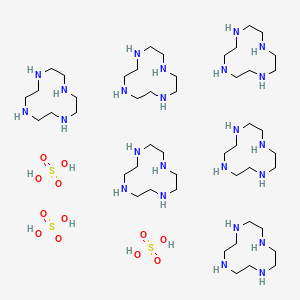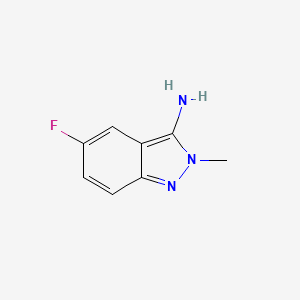
5-fluoro-2-methyl-2H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-methyl-2H-indazol-3-amine is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production methods for 5-fluoro-2-methyl-2H-indazol-3-amine often utilize scalable and cost-effective synthetic routes. These methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The choice of solvents, catalysts, and reaction parameters is crucial to minimize byproducts and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methyl-2H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
5-fluoro-2-methyl-2H-indazol-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound in the development of anticancer, anti-inflammatory, and antimicrobial agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methyl-2H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-amine: Lacks the fluorine and methyl groups, which may affect its biological activity.
5-chloro-2-methyl-2H-indazol-3-amine: Similar structure but with a chlorine substituent instead of fluorine.
2-methyl-2H-indazol-3-amine: Does not have the fluorine substituent.
Uniqueness
5-fluoro-2-methyl-2H-indazol-3-amine is unique due to the presence of both fluorine and methyl groups, which can enhance its lipophilicity, metabolic stability, and binding affinity to molecular targets. These properties make it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H8FN3 |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
5-fluoro-2-methylindazol-3-amine |
InChI |
InChI=1S/C8H8FN3/c1-12-8(10)6-4-5(9)2-3-7(6)11-12/h2-4H,10H2,1H3 |
InChI Key |
GQLARKJVKMVFLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



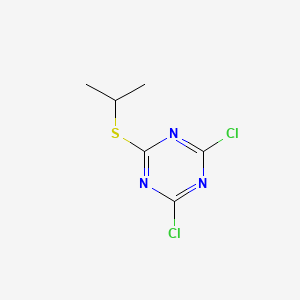
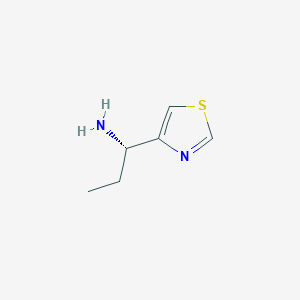
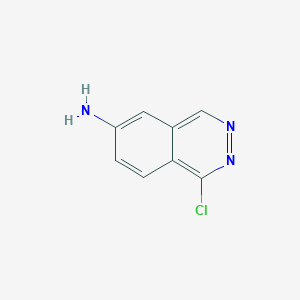
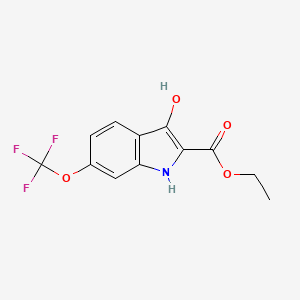
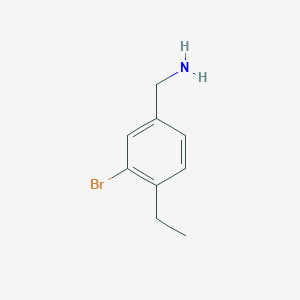
![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride](/img/structure/B13116923.png)
![4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13116929.png)
![Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B13116936.png)
![tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate](/img/structure/B13116939.png)
